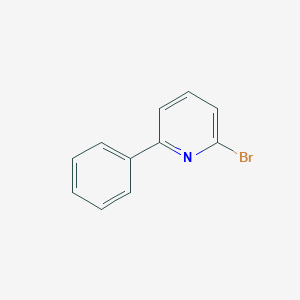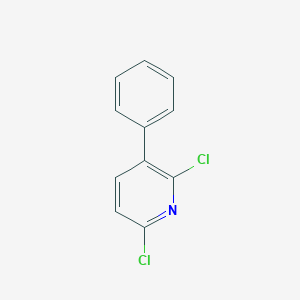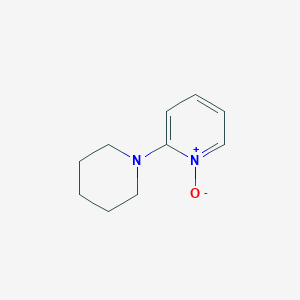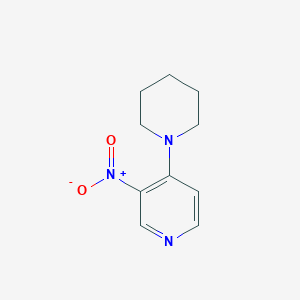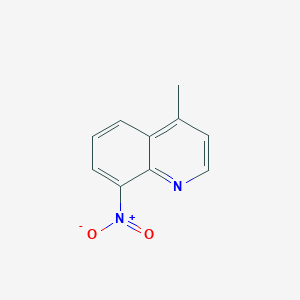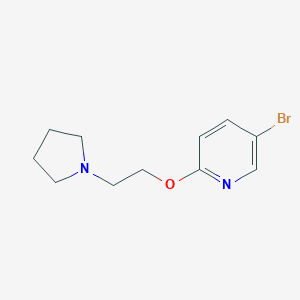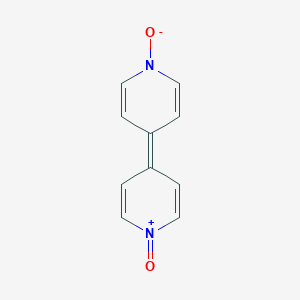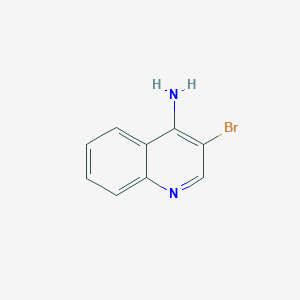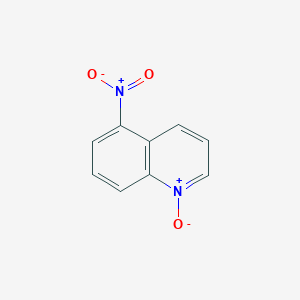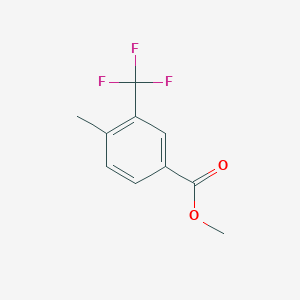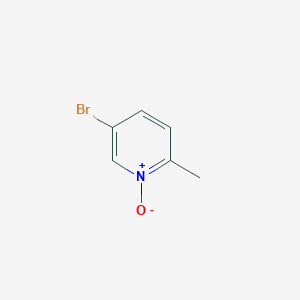
5-Bromo-2-methylpyridine N-oxide
Overview
Description
5-Bromo-2-methylpyridine N-oxide is an important intermediate in organic synthesis, with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
In the molecule of this compound, the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced by 0.103 (3) Å . In the crystal structure, intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers .Scientific Research Applications
Microreaction Systems for Synthesis : "5-Bromo-2-methylpyridine N-oxide" is closely related to "3-Methylpyridine-N-oxide," an intermediate in synthesizing nicotine insecticides. A study by Sang, Huang, and Xu (2020) explored the use of microreaction systems for synthesizing "3-Methylpyridine-N-oxide," highlighting the potential for safer and more efficient production methods for related compounds, including "this compound" (Sang, Huang, & Xu, 2020).
Large Scale Synthesis and Safety : A study by Agosti et al. (2017) on the synthesis of "5-Bromo-2-nitropyridine" from corresponding amine via hydrogen peroxide oxidation highlights the challenges in large-scale production, including safety and reproducibility. This study may offer insights into the synthesis and handling of similar compounds, like "this compound" (Agosti et al., 2017).
Novel Pyridine Derivatives Synthesis : Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, involving a compound closely related to "this compound." This study suggests potential pathways for creating new compounds with "this compound" (Ahmad et al., 2017).
Polarographic Behavior Study : The polarographic behavior of pyridine N-oxides, including derivatives similar to "this compound," was investigated by Kubota and Miyazaki (1962). This study offers insights into the electrochemical properties of such compounds (Kubota & Miyazaki, 1962).
Synthesis of Pyridylacetylenic Amines N-oxides : Ikramov et al. (2021) studied the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, a compound structurally related to "this compound." This research offers valuable insights into the synthesis and potential applications of N-oxides of pyridine derivatives (Ikramov et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methylpyridine N-oxide is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, by inhibiting its function . The inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This can have downstream effects on various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The inhibition of p38α MAP kinase by this compound can lead to a decrease in the release of pro-inflammatory cytokines . This can result in reduced inflammation and potentially provide therapeutic benefits in diseases driven by these cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere . Exposure to high temperatures or fire sources should be avoided to prevent decomposition .
Biochemical Analysis
Biochemical Properties
It is known that the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced
Cellular Effects
It is used in proteomics research , suggesting it may have some influence on protein expression or function. Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
It is known to participate in Suzuki cross-coupling reactions , which could potentially influence its interactions with biomolecules and its effects at the molecular level.
Properties
IUPAC Name |
5-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHOROWKICRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355759 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-64-3 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Bromo-2-methylpyridine N-oxide as revealed by the research?
A1: The research highlights several key structural features of this compound:
- Planarity: The methyl group (CH3) at the 2nd position and the oxygen atom (O) of the N-oxide are located within the plane of the pyridine ring. []
- Bromine atom displacement: The bromine atom (Br) at the 5th position is not coplanar with the pyridine ring but is slightly displaced from the plane by a distance of 0.103 Å. []
- Intermolecular hydrogen bonding: The crystal structure analysis reveals that the molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

